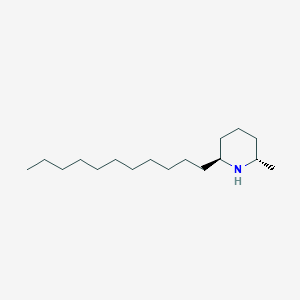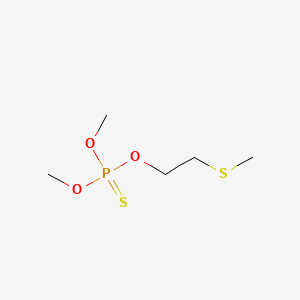
Eperisone
描述
依托泊苷是一种中枢作用的肌肉松弛剂,通常用于缓解肌肉僵硬和疼痛。它以依托泊苷盐酸盐的形式配制,以其能够松弛骨骼肌和平滑肌而闻名。 这种化合物在减少肌强直、改善循环和抑制疼痛反射方面尤其有效 .
作用机制
依托泊苷通过抑制γ运动神经元的自发放电来发挥作用,从而降低肌肉梭的敏感性 . 它还通过拮抗钙离子流入起血管扩张剂作用,这有助于改善血液循环 . 这些机制促成了其肌肉松弛和止痛特性。
生化分析
Biochemical Properties
Eperisone functions through the blockade of voltage-gated sodium and calcium channels, which leads to muscle relaxation . It interacts with various enzymes and proteins, including those involved in the regulation of muscle contraction and pain pathways. This compound’s interaction with these biomolecules results in the inhibition of muscle spindle sensitivity and suppression of spinal reflex potentials .
Cellular Effects
This compound exerts significant effects on different cell types and cellular processes. It relaxes both skeletal and vascular smooth muscles, leading to improved blood flow and reduced muscle stiffness . This compound also influences cell signaling pathways by inhibiting the afferent firing of muscle spindles and suppressing polysynaptic reflexes in the spinal cord . Additionally, it has been shown to improve dizziness and tinnitus associated with cerebrovascular disorders .
Molecular Mechanism
At the molecular level, this compound acts by blocking voltage-gated sodium and calcium channels, which reduces the excitability of neurons and muscle cells . This blockade leads to decreased gamma-efferent firing and inhibition of spinal cord activities, resulting in muscle relaxation and pain relief . This compound also inhibits the P2X7 receptor, which plays a role in neuropathic and inflammatory pain .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates rapid absorption and elimination. After oral administration, it reaches peak plasma concentration within 1.6 hours and has a biological half-life of approximately 1.87 hours . This compound’s effects are sustained with repeated dosing, and it does not accumulate in the body, making it suitable for both short-term and long-term use .
Dosage Effects in Animal Models
Studies in animal models have shown that this compound’s effects vary with dosage. At therapeutic doses, it effectively reduces muscle spasms and rigidity without causing significant adverse effects . At higher doses, this compound may cause mild sedation and gastrointestinal disturbances . The drug has also been found to improve lung function and reduce lung scarring in a mouse model of idiopathic pulmonary fibrosis .
Metabolic Pathways
This compound undergoes extensive first-pass metabolism in the intestines, which significantly reduces its bioavailability when taken orally . It is metabolized primarily in the liver, where it is converted into various metabolites that are excreted in the urine . The drug’s metabolism can be influenced by other compounds, such as methylphenobarbital, which can increase its metabolic rate .
Transport and Distribution
This compound is distributed throughout the body, with a particular affinity for muscle tissues . It is transported across cell membranes via passive diffusion and is not significantly bound to plasma proteins . The drug’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert central effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm of muscle cells, where it interacts with ion channels and other proteins involved in muscle contraction . The drug does not undergo significant post-translational modifications, and its activity is largely dependent on its concentration within the cytoplasm .
准备方法
合成路线和反应条件: 依托泊苷盐酸盐可以通过多步过程合成。一种常见的方法是使对乙基丙酰苯酮与哌啶盐酸盐和多聚甲醛在异丙醇中反应。 将混合物在 95-100°C 下回流 5-6 小时,然后用异丙醚结晶 . 另一种方法是将粗依托泊苷盐酸盐杂质溶解在异丙醇中,加热,然后加入丙酮进行结晶 .
工业生产方法: 依托泊苷盐酸盐的工业生产通常涉及使用与上述类似的反应条件进行大规模合成。 该工艺针对产率和纯度进行了优化,确保最终产品符合药物标准 .
化学反应分析
反应类型: 依托泊苷会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于改变化合物的结构和增强其药理特性至关重要。
常用试剂和条件: 依托泊苷合成和修饰中常用的试剂包括哌啶盐酸盐、多聚甲醛和异丙醇。 反应条件通常涉及在高温下回流,然后进行结晶 .
主要形成的产物: 这些反应形成的主要产物是依托泊苷盐酸盐,它用于药物制剂中。 杂质和副产物通常通过结晶和纯化过程去除 .
科学研究应用
依托泊苷在科学研究中具有广泛的应用。 在医学上,它用于治疗腰痛、痉挛性瘫痪和颈椎病等疾病 . 其肌肉松弛特性使其在康复治疗中很有价值,它有助于改善自愿运动,而不会降低肌肉力量 . 此外,依托泊苷正在研究其在治疗与脑血管疾病相关的眩晕和耳鸣方面的潜在用途 .
相似化合物的比较
依托泊苷经常与其他肌肉松弛剂如巴氯芬和替扎尼定进行比较。 与巴氯芬不同,巴氯芬会增加腿部下降速度,依托泊苷会增加腿部振荡次数,表明其作用方式不同 . 与其他抗痉挛药物相比,依托泊苷的镇静发生率较低 . 类似的化合物包括托尔贝沙隆和甲卡巴醇,它们也具有肌肉松弛作用,但其药理特征不同 .
属性
IUPAC Name |
1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUNAWUMZGQQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040671 | |
| Record name | Eperisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64840-90-0 | |
| Record name | Eperisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64840-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eperisone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064840900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eperisone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eperisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPERISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M2P0551D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
170-172 | |
| Record name | Eperisone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Eperisone?
A1: this compound hydrochloride is a centrally acting muscle relaxant. While its exact mechanism is not fully elucidated, research suggests it inhibits the pain reflex pathway, potentially by suppressing mono- and polysynaptic reflexes in the spinal cord and supraspinal structures [].
Q2: Does this compound have any effects on blood vessels?
A2: Yes, in addition to its central action, this compound also exhibits vasodilatory effects on vascular smooth muscle, potentially by blocking calcium channels [, ]. This contributes to its muscle relaxant properties by improving blood supply to skeletal muscles, counteracting the ischemia caused by muscle contracture. []
Q3: How does this compound affect neurotransmission within the vestibular system?
A3: Studies in anesthetized cats suggest this compound can inhibit synaptic transmission in neurons of the medial vestibular nucleus, particularly those projecting to the abducens nucleus (ascending neurons), without significantly affecting descending neurons projecting to the spinal cord []. This selective inhibition might contribute to its antivertigo effects. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound hydrochloride has the molecular formula C19H27NO.HCl and a molecular weight of 321.87 g/mol.
Q5: How is this compound metabolized in the human body?
A5: this compound is metabolized in the liver and intestines, primarily by cytochrome P450 (CYP) enzymes. Studies show that multiple CYPs are involved, including CYP2J2 and CYP3A4 []. The major metabolic pathways include oxidation and carbonyl reduction, resulting in seven identified metabolites [].
Q6: Are there any factors influencing this compound's pharmacokinetic variability?
A6: Yes, this compound exhibits high pharmacokinetic variability. Population pharmacokinetic modeling identified aspartate aminotransferase levels and smoking status as potential covariates influencing this compound's apparent clearance [].
Q7: What is the bioavailability of oral this compound?
A7: Oral this compound has low bioavailability due to significant first-pass metabolism in the intestines [].
Q8: Has a transdermal delivery system for this compound been explored?
A8: Yes, research has explored transdermal patches as an alternative delivery method for this compound. Studies in rats have shown that transdermal this compound exhibits significantly enhanced and longer-lasting muscle relaxant activity compared to oral administration, suggesting improved absorption and potentially better efficacy and patient compliance [].
Q9: What are the common clinical applications of this compound?
A9: this compound is primarily prescribed for the relief of muscle stiffness, spasm, and pain associated with musculoskeletal disorders. Some common conditions include low back pain, cervical spondylitis, and spastic palsy [, , , ].
Q10: Has this compound been studied in the treatment of acute musculoskeletal spasm associated with low back pain?
A10: Yes, randomized, double-blind, placebo-controlled trials have investigated the efficacy of this compound in treating acute musculoskeletal spasm associated with low back pain []. These trials reported significant improvements in finger-to-floor distance, lumbar pain, and reduced need for rescue medication in patients treated with this compound compared to placebo [].
Q11: Can this compound cause QT prolongation or other cardiac effects?
A11: While rare, case reports describe the potential for this compound overdose to induce severe QT prolongation and torsades de pointes, particularly in patients concurrently taking medications that prolong the QT interval [].
Q12: What analytical techniques are commonly used to quantify this compound?
A12: Several analytical methods have been developed and validated for the quantification of this compound in various matrices. These include:
- High-performance liquid chromatography (HPLC) coupled with various detection techniques: This includes HPLC with ultraviolet detection (HPLC-UV) [, , , , ], HPLC with electrospray ionization-mass spectrometry (HPLC-ESI-MS) [, ], and HPLC with tandem mass spectrometry (LC-MS/MS) [].
- Thin-layer chromatography (TLC): TLC coupled with densitometry is a simple and cost-effective method for quantifying this compound in pharmaceutical formulations [, , ].
- UV Spectrophotometry: This technique can be used for the simultaneous estimation of this compound in combination with other drugs like Diclofenac Sodium [, , ].
Q13: Are there any specific challenges in formulating stable this compound pharmaceutical products?
A13: Maintaining the stability of this compound in pharmaceutical formulations can be challenging. Research has focused on developing stabilized compositions. One approach involves incorporating an acidifying agent to prevent degradation of this compound salt during storage and enhance its chemical stability [, ].
Q14: What strategies have been explored to improve this compound's bioavailability?
A14: To overcome the limitations of low oral bioavailability, researchers have investigated alternative delivery systems like transdermal patches [, ]. These patches demonstrate prolonged release and enhanced muscle relaxant activity compared to oral administration, indicating their potential for improving patient compliance and therapeutic outcomes.
Q15: Is there evidence of resistance development to this compound's therapeutic effects?
A15: Currently, there is no published research reporting the development of resistance to this compound's muscle relaxant effects.
Q16: Are there any known drug interactions with this compound?
A16: While drug interaction studies specific to this compound are limited, caution should be exercised when co-administering it with other centrally acting drugs or medications known to prolong the QT interval, given its potential for additive effects [].
Q17: Has this compound's environmental impact been studied?
A17: Currently, there is limited publicly available research investigating the environmental impact and degradation of this compound.
Q18: Are there any known alternatives or substitutes for this compound?
A18: Several other muscle relaxants are available, each with its own mechanism of action and side effect profile. Some commonly used alternatives include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Phenyl-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1215789.png)
![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)
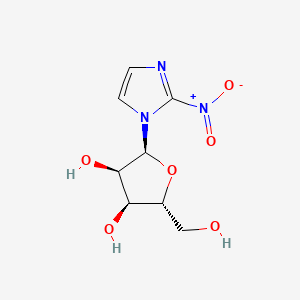
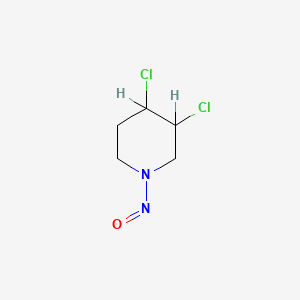
![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)
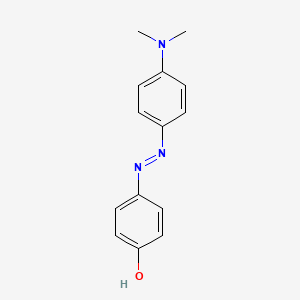
![(13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate](/img/structure/B1215800.png)

